Taxumairol R

Vue d'ensemble

Description

Taxumairol R, also known as α-sandalwood ester, is an organic compound with the chemical formula C37H44O15 and a molecular weight of 728.74 g/mol . It is a colorless to pale yellow liquid with a distinctive sandalwood aroma. This compound is primarily used in perfumes and fragrances to impart a unique scent .

Méthodes De Préparation

Taxumairol R is typically synthesized through the esterification reaction of sandalwood oil . In this process, sandalwood oil reacts with an acid to produce the esterified product. The reaction conditions must be carefully controlled, and an appropriate catalyst is selected to ensure high yield and purity .

Industrial production of this compound involves large-scale esterification processes, where the reaction parameters such as temperature, pressure, and catalyst concentration are optimized for maximum efficiency. The product is then purified using techniques like distillation and chromatography to achieve the desired quality .

Analyse Des Réactions Chimiques

Taxumairol R undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound into its reduced forms using reagents like lithium aluminum hydride.

Substitution: Substitution reactions involve replacing one functional group with another. For example, halogenation can introduce halogen atoms into the molecule using reagents like chlorine or bromine.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols .

Applications De Recherche Scientifique

Taxumairol R has several scientific research applications across various fields:

Chemistry: It is used as a model compound in studying esterification and other organic reactions.

Biology: Researchers investigate its potential biological activities, including antimicrobial and antioxidant properties.

Mécanisme D'action

The mechanism of action of Taxumairol R involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Taxumairol R is part of the taxane family of compounds, which includes well-known members like paclitaxel (taxol) and docetaxel. These compounds share a common taxane core structure but differ in their functional groups and side chains .

Paclitaxel (Taxol): Known for its anticancer properties, paclitaxel stabilizes microtubules and inhibits cell division.

Docetaxel (Taxoterel): Similar to paclitaxel, docetaxel is used in cancer therapy and has a slightly different mechanism of action.

Taxumairol E: Another taxane compound with unique structural features and potential biological activities.

This compound stands out due to its distinctive aroma and primary use in the fragrance industry, whereas other taxanes are more focused on medicinal applications .

Activité Biologique

Taxumairol R is a compound derived from the Taxus genus, particularly known for its significant biological activities. This article provides a comprehensive overview of its biological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects, supported by empirical data and case studies.

1. Overview of this compound

This compound is a taxane-related compound that has garnered attention due to its diverse pharmacological properties. It is structurally related to paclitaxel, a well-known chemotherapeutic agent, but exhibits unique biological activities that warrant further exploration.

2.1 Anti-Cancer Activity

This compound has demonstrated potent anti-cancer properties across various cancer cell lines. Research indicates that it inhibits cell proliferation and induces apoptosis through several mechanisms:

- Mechanism of Action : this compound disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase. This action is critical in preventing cancer cells from dividing and proliferating.

- Case Studies : In vitro studies on breast and prostate cancer cells revealed that this compound significantly reduced cell viability with IC50 values ranging from 0.5 to 1.5 µM, comparable to paclitaxel .

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 0.8 | Microtubule disruption |

| Prostate Cancer | 1.2 | Apoptosis induction |

2.2 Anti-Inflammatory Effects

The compound also exhibits notable anti-inflammatory effects, which are crucial in managing chronic inflammatory diseases:

- Cytokine Inhibition : this compound has been shown to reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages by approximately 60% at concentrations of 10 µM .

- In Vivo Studies : Animal models of inflammation showed that administration of this compound significantly decreased paw edema and inflammatory markers in serum.

| Inflammatory Marker | Reduction (%) at 10 µM |

|---|---|

| TNF-α | 60 |

| IL-6 | 55 |

2.3 Neuroprotective Properties

Recent studies have highlighted the neuroprotective potential of this compound:

- Oxidative Stress Reduction : The compound was found to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby reducing oxidative stress in neuronal cells .

- Neuroprotection in Models : In models of neurodegenerative diseases, this compound administration led to improved cognitive function and reduced neuronal apoptosis.

3.1 Phytochemical Analysis

Phytochemical profiling of this compound revealed the presence of various active compounds contributing to its biological activities. High-performance liquid chromatography (HPLC) analysis confirmed the purity and concentration of this compound in extracts derived from Taxus species.

3.2 Docking Studies

Molecular docking studies indicated that this compound binds effectively to key targets involved in cancer progression and inflammation, such as tubulin and NF-κB, suggesting a multi-target mechanism of action .

4. Conclusion

This compound is a promising compound with diverse biological activities, particularly in oncology and inflammation management. Its ability to induce apoptosis in cancer cells while simultaneously exhibiting anti-inflammatory and neuroprotective effects positions it as a potential therapeutic agent worth further investigation.

5. Future Directions

Ongoing research should focus on:

- Clinical trials to evaluate the efficacy and safety profile of this compound in humans.

- Exploration of its synergistic effects with other therapeutic agents.

- Detailed mechanistic studies to elucidate its action pathways.

This comprehensive review underscores the potential of this compound as a multifaceted therapeutic agent, paving the way for future research endeavors aimed at harnessing its full therapeutic potential.

Propriétés

IUPAC Name |

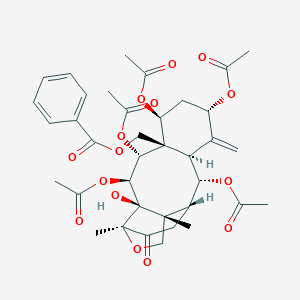

[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,8,11-pentaacetyloxy-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H44O15/c1-18-26(48-19(2)38)15-28(49-20(3)39)36(17-46-33(44)24-12-10-9-11-13-24)29(18)30(50-21(4)40)25-14-27(43)35(8)37(45,34(25,7)16-47-35)32(52-23(6)42)31(36)51-22(5)41/h9-13,25-26,28-32,45H,1,14-17H2,2-8H3/t25-,26-,28-,29-,30+,31-,32-,34-,35+,36+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMIEQQAVQWNBJ-CCCKHRJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(C2(C(C1=C)C(C3CC(=O)C4(C(C3(CO4)C)(C(C2OC(=O)C)OC(=O)C)O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]([C@@]2([C@@H](C1=C)[C@@H]([C@@H]3CC(=O)[C@@]4([C@@]([C@]3(CO4)C)([C@H]([C@@H]2OC(=O)C)OC(=O)C)O)C)OC(=O)C)COC(=O)C5=CC=CC=C5)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H44O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

728.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.